molecular formula C15H14N2O3 B1407691 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione CAS No. 1706450-41-0

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione

Cat. No. B1407691
M. Wt: 270.28 g/mol
InChI Key: SGJLYLFKARCHFA-UHFFFAOYSA-N
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Description

This compound is a nitrogen-containing heterocycle, specifically a pyrrolidine derivative . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular formula of “1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione” is C15H14N2O3 . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The influence of steric factors on biological activity has also been investigated .

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, related to the compound , have been studied for their inhibitory effects on glycolic acid oxidase (GAO). These compounds showed promising results as competitive inhibitors of porcine liver GAO in vitro. Such inhibitors could be significant in the context of metabolic disorders where GAO activity needs regulation (Rooney et al., 1983).

Novel Synthesis Methods

Efficient synthesis methods for pyrrole-2,5-dione derivatives have been reported. A study highlighted a one-pot synthesis approach for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, which are important compounds in organic chemistry. This method offers high yields and convenient operation (Alizadeh & Ghanbaripour, 2013).

X-ray Crystal Structure Analysis

The molecular structure of certain pyrrolidene-2,5-dione derivatives was confirmed using X-ray crystal structure determination. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds in various fields (Lv et al., 2013).

Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes, including pyrrole-based monomers, have been synthesized for use in conducting polymers. These materials have potential applications in electronics due to their low oxidation potentials and stability in conducting forms (Sotzing et al., 1996).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as inhibitors for the corrosion of carbon steel in acidic environments. Their efficacy as corrosion inhibitors and the mechanism of their action on metal surfaces provide insights for industrial applications (Zarrouk et al., 2015).

Future Directions

Pyrrolidine derivatives, including “1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione”, continue to be of great interest in drug discovery due to their diverse biological activities . Future research may focus on further structural optimization of these compounds to improve production and quality control of bioactive molecules .

properties

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-13-2-1-9-16(13)12-5-3-11(4-6-12)10-17-14(19)7-8-15(17)20/h3-8H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLYLFKARCHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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